Hexose

Analytical Chemistry Quality Control Pharmaceutical Development

α-D-Glucose (CAS 26655-34-5) is the pure alpha anomer, essential for anomer-specific studies. Unlike generic D-glucose or equilibrated mixtures, this defined stereoisomer displays a distinct melting point (146°C) and specific rotation (+112°). Hexokinase exhibits differential affinity for the alpha vs. beta anomer, and pure α-D-glucose uniquely stimulates insulin secretion from pancreatic islets. In fed-batch fermentation at low glucose concentrations, α-D-glucose yields higher ethanol production and cellular uptake rates. For reproducible kinetics, insulin signaling studies, and bioprocess optimization, specifying this anomeric form is non-negotiable.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 26655-34-5
Cat. No. B7798058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexose
CAS26655-34-5
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
InChIKeyWQZGKKKJIJFFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





Hexose (α-D-Glucose, CAS 26655-34-5): Anomer-Specific Procurement for Kinetic and Metabolic Studies


α-D-Glucose (CAS 26655-34-5), the alpha anomer of D-glucose, is a specific stereoisomeric form of this fundamental aldohexose monosaccharide [1]. In aqueous solution, glucose exists in an equilibrium mixture predominantly consisting of cyclic α- and β-anomers (approximately 36% α and 64% β at 25°C), along with a trace amount of the open-chain form [2]. Unlike generic 'D-glucose' or the equilibrated mixture, this compound provides a defined starting anomeric state, which is critical for studies where the initial stereochemistry at the C1 anomeric carbon governs subsequent physical behavior, chemical reactivity, or biological recognition [1].

Why Equilibrated D-Glucose or β-D-Glucose Cannot Substitute for α-D-Glucose (CAS 26655-34-5)


Generic 'D-glucose' (often supplied as an equilibrated mixture, CAS 50-99-7) or the β-anomer (CAS 492-61-5) are not functionally equivalent substitutes for α-D-glucose (CAS 26655-34-5) due to well-documented anomer-specific differences in physical properties, kinetic parameters, and biological activity [1]. The alpha anomer exhibits distinct melting point and specific rotation values [1]. More critically, anomeric specificity is observed in enzymatic phosphorylation [2], cellular metabolism [3], and even industrially relevant fermentation rates at low concentrations [4]. These quantifiable differences invalidate simple interchangeability and necessitate the procurement and use of the specific anomeric form for reproducible and meaningful experimental outcomes.

Quantitative Differentiation of α-D-Glucose (CAS 26655-34-5) from β-D-Glucose and Equilibrated D-Glucose


Distinct Physical Constants: Melting Point and Specific Rotation

α-D-Glucose (CAS 26655-34-5) exhibits a melting point that is 4°C lower than that of its β-D-glucose counterpart, a difference that is critical for polymorph identification and purity assessment [1]. The specific rotation of α-D-glucose is significantly more positive, measuring approximately +112°, compared to +19° for β-D-glucose, which is a foundational parameter for distinguishing and quantifying anomeric composition [2].

Analytical Chemistry Quality Control Pharmaceutical Development

Concentration-Dependent Superiority in Ethanol Production from Yeast

In starved yeast cells, the anomeric form of glucose dictates fermentation efficiency. At a low substrate concentration of 0.2 g/L, the addition of α-D-glucose resulted in higher ethanol production compared to the β-anomer [1]. This is directly linked to an observed higher uptake rate of α-D-glucose at this low concentration [1].

Industrial Biotechnology Fermentation Biofuel Production

Anomeric Specificity in Hexokinase Phosphorylation Kinetics

The initial phosphorylation of glucose by hexokinase, a critical metabolic gatekeeper, displays clear anomeric specificity. While the maximal reaction velocity (Vmax) is higher for β-D-glucose, the enzyme exhibits a higher affinity (lower Km) for α-D-glucose [1]. Furthermore, in mixed populations, α-D-glucose more potently inhibits the phosphorylation of the β-anomer than vice versa [1].

Enzymology Metabolic Engineering Biochemistry

Pronounced Stimulation of Insulin Secretion by α-D-Glucose

In perifused microdissected pancreatic islets, exposure to 5-6 mM α-D-glucose caused a pronounced stimulation of insulin secretion, whereas β-D-glucose at the same concentration did not produce a significant effect [1]. This difference occurred despite a comparable rise in the intracellular concentration of glucose-6-phosphate [1].

Endocrinology Diabetes Research Islet Biology

Radiation Stability of Powdered Anomers is Equivalent

When subjected to γ-radiolysis in the solid powdered state, the radiation stability of α-D-glucose and β-D-glucose anomers was found to be the same, and the post-irradiation mutarotation kinetic parameters were independent of the sample's radiation history [1].

Radiation Chemistry Food Irradiation Sterilization

Critical Importance of Anomeric Purity for Quantitative Studies

In aqueous solution, α-D-glucose spontaneously undergoes mutarotation to form an equilibrium mixture of α- and β-anomers [1]. Therefore, the use of freshly prepared solutions from a solid, high-purity α-D-glucose source is critical for experiments requiring a defined starting anomeric composition. Commercially available preparations have been shown to achieve approximately 90% anomeric purity [2].

Analytical Chemistry Experimental Reproducibility Metabolomics

Validated Research Applications Where α-D-Glucose (CAS 26655-34-5) Provides Proven Advantages


Mechanistic Studies of Anomer-Specific Enzyme Kinetics and Metabolic Flux

For researchers investigating the initial steps of glycolysis or other pathways involving hexokinase, glucokinase, or glucose transporters, the use of α-D-glucose (CAS 26655-34-5) is essential. The evidence shows that hexokinase exhibits differential affinity and Vmax for the α- and β-anomers [1], and that the anomeric form dictates downstream metabolic channeling [2]. Using a defined α-D-glucose substrate allows for the precise determination of anomer-specific kinetic parameters, which cannot be deconvoluted from experiments using an equilibrated mixture.

Investigations of Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

Research focused on the mechanisms of insulin secretion must account for the pronounced functional difference between glucose anomers. Studies have demonstrated that α-D-glucose is a potent stimulator of insulin release from pancreatic islets, whereas β-D-glucose is not [1]. Procurement of pure α-D-glucose is therefore non-negotiable for experiments designed to elucidate the glucose-sensing and signaling pathways that lead to insulin exocytosis, as the use of a mixture would confound the results.

Optimization of Low-Concentration Fermentation Processes in Yeast

In industrial biotechnology applications involving fed-batch or continuous fermentation with Saccharomyces cerevisiae at low glucose concentrations (≤ 0.2 g/L), the choice of α-D-glucose as a feedstock can offer a performance advantage. Direct comparative data shows that at these low titers, α-D-glucose leads to higher ethanol production and a higher cellular uptake rate compared to β-D-glucose [1]. This makes it a strategically advantageous carbon source for fine-tuning yield and productivity in specific bioprocesses.

Development of Robust Analytical Methods for Anomer Quantification and Purity Assessment

The distinct physical properties of α-D-glucose, including its melting point of 146 °C and specific rotation of +112°, are foundational for analytical chemistry and quality control [REFS-1, REFS-2]. Pure α-D-glucose serves as an essential reference standard for developing and validating methods (e.g., polarimetry, NMR, HPLC) to quantify anomeric composition in complex mixtures, assess the purity of glucose stocks, or monitor mutarotation kinetics in various experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.